Pyrrolidine, 1-(N-phenylalanyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPALNDNNCWDJU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238832 | |

| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92032-60-5 | |

| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092032605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(N-phenylalanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(N-phenylalanyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(N-phenylalanyl)pyrrolidine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Physicochemical Properties

1-(N-phenylalanyl)pyrrolidine, a molecule combining the amino acid phenylalanine with a pyrrolidine ring, possesses a unique set of properties relevant to its potential applications in medicinal chemistry and drug discovery. A summary of its key physicochemical data is presented below.

| Property | Value | Source/Method |

| IUPAC Name | (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | PubChem[1] |

| CAS Number | 56414-89-2 | Smolecule[2] |

| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1] |

| Molecular Weight | 218.29 g/mol | PubChem[1] |

| Melting Point | 232.8 °C (451 °F); Decomposes at 262-290 °C | Smolecule[2] |

| Boiling Point | Data not available (likely decomposes) | N/A |

| Solubility | Water: ≥100 mg/mL at 17.8°C; 249 g/L at 25°C. Insoluble in ethanol and ethyl ether; slightly soluble in acetone. | Smolecule[2] |

| pKa | Estimated 7.5-8.5 for the primary amine | Estimated based on similar structures |

| LogP (computed) | 1.3 | PubChem[1] |

| Polar Surface Area | 46.3 Ų | PubChem[1] |

Synthesis of 1-(N-phenylalanyl)pyrrolidine

The primary method for the synthesis of 1-(N-phenylalanyl)pyrrolidine is through peptide coupling, which involves the formation of an amide bond between the carboxylic acid of a protected phenylalanine derivative and the secondary amine of pyrrolidine.

Experimental Protocol: Peptide Coupling

This protocol outlines a general procedure for the synthesis of 1-(N-phenylalanyl)pyrrolidine using a common coupling agent.

Materials:

-

N-Boc-L-phenylalanine

-

Pyrrolidine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) (solvent)

-

Trifluoroacetic acid (TFA) for deprotection

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

Dissolve N-Boc-L-phenylalanine (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 15 minutes.

-

Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-Boc-1-(N-phenylalanyl)pyrrolidine by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified N-Boc protected intermediate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(N-phenylalanyl)pyrrolidine.

-

Experimental Protocols for Physicochemical Properties

Detailed methodologies for determining the key physicochemical properties of 1-(N-phenylalanyl)pyrrolidine are provided below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

Protocol:

-

Finely powder a small amount of dry 1-(N-phenylalanyl)pyrrolidine.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

Protocol:

-

Qualitative Solubility:

-

Add approximately 10 mg of 1-(N-phenylalanyl)pyrrolidine to separate test tubes containing 1 mL of various solvents (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane).

-

Vortex each tube for 30 seconds.

-

Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.

-

-

Quantitative Aqueous Solubility (Shake-Flask Method):

-

Prepare a supersaturated solution of 1-(N-phenylalanyl)pyrrolidine in water.

-

Agitate the solution at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium.

-

Allow the solution to stand, and then filter to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

pKa Determination by Potentiometric Titration

Protocol:

-

Calibrate a pH meter using standard buffer solutions.

-

Accurately weigh a sample of 1-(N-phenylalanyl)pyrrolidine and dissolve it in a known volume of deionized water.

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) by adding small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination by RP-HPLC

Protocol:

-

Prepare a series of standard compounds with known LogP values that bracket the expected LogP of 1-(N-phenylalanyl)pyrrolidine.

-

Perform isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the standard compounds using a C18 column and a mobile phase of methanol/water or acetonitrile/water at various compositions.

-

Calculate the capacity factor (k') for each standard at each mobile phase composition.

-

Extrapolate the log k' values to 100% aqueous mobile phase to obtain log k'w.

-

Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log k'w values.

-

Inject the 1-(N-phenylalanyl)pyrrolidine sample and determine its log k'w under the same conditions.

-

Use the calibration curve to determine the LogP of 1-(N-phenylalanyl)pyrrolidine.

Potential Biological Activity and Signaling Pathways

While specific biological data for 1-(N-phenylalanyl)pyrrolidine is limited, the pyrrolidine scaffold is present in numerous biologically active compounds. Structurally related molecules have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.

Potential Modulation of the NF-κB Signaling Pathway

Pyrrolidine derivatives have been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. Inhibition of NF-κB can lead to a downstream reduction in the expression of pro-inflammatory cytokines.

Potential Activation of the Nrf2 Signaling Pathway

Certain pyrrolidine-containing molecules can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress.

This technical guide serves as a foundational resource for understanding the physicochemical profile of 1-(N-phenylalanyl)pyrrolidine. The provided experimental protocols and proposed biological pathways offer a starting point for further research and development involving this compound.

References

Spectroscopic data (NMR, IR, MS) for (S)-1-(N-phenylalanyl)pyrrolidine

Spectroscopic and Structural Analysis of (S)-1-(N-phenylalanyl)pyrrolidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic characteristics of (S)-1-(N-phenylalanyl)pyrrolidine, also known by its IUPAC name (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one. Due to the limited availability of published, experimentally-derived spectroscopic data for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups. Detailed, standardized experimental protocols for obtaining such data are also presented.

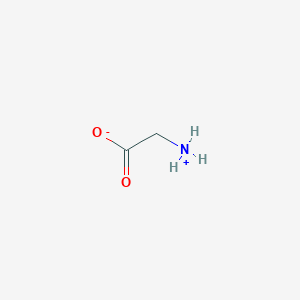

Chemical Structure

The molecular structure of (S)-1-(N-phenylalanyl)pyrrolidine consists of a pyrrolidine ring connected via an amide linkage to an (S)-phenylalanine moiety.

Caption: Molecular structure of (S)-1-(N-phenylalanyl)pyrrolidine.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (S)-1-(N-phenylalanyl)pyrrolidine. These values are estimations based on known chemical shifts and fragmentation patterns of similar structures and functional groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (Ph-H) |

| ~ 4.00 - 4.20 | t | 1H | α-proton (CH-NH₂) |

| ~ 3.40 - 3.60 | m | 2H | Pyrrolidine CH₂ (adjacent to N) |

| ~ 3.20 - 3.40 | m | 2H | Pyrrolidine CH₂ (adjacent to N) |

| ~ 2.80 - 3.10 | m | 2H | β-protons (CH₂-Ph) |

| ~ 1.80 - 2.10 | m | 4H | Pyrrolidine CH₂ |

| ~ 1.50 - 1.70 | br s | 2H | Amine protons (NH₂) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 172.0 | Carbonyl carbon (C=O) |

| ~ 138.0 | Aromatic C (quaternary) |

| ~ 129.0 | Aromatic CH |

| ~ 128.5 | Aromatic CH |

| ~ 126.5 | Aromatic CH |

| ~ 55.0 | α-carbon (CH-NH₂) |

| ~ 46.0 | Pyrrolidine CH₂ (adjacent to N) |

| ~ 45.0 | Pyrrolidine CH₂ (adjacent to N) |

| ~ 40.0 | β-carbon (CH₂-Ph) |

| ~ 25.0 | Pyrrolidine CH₂ |

| ~ 24.0 | Pyrrolidine CH₂ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1630 | Strong | C=O stretch (amide) |

| 1600 - 1450 | Medium | C=C stretch (aromatic) |

| 1450 - 1350 | Medium | C-H bend (aliphatic) |

| 1200 - 1000 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 218.14 | [M]⁺ (Molecular Ion) |

| 120.08 | [C₈H₁₀N]⁺ (Fragment from cleavage of the amide bond) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 70.07 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of spectroscopic data for a compound such as (S)-1-(N-phenylalanyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be acquired with 16-32 scans, while ¹³C NMR spectra would require 1024-2048 scans. Chemical shifts would be reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): High-resolution mass spectra would be obtained using an ESI time-of-flight (TOF) mass spectrometer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion. The analysis would be performed in positive ion mode.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized compound like (S)-1-(N-phenylalanyl)pyrrolidine is outlined below.

Crystal Structure Analysis of Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs.[1][2][3] The specific stereochemistry and conformation of substituted pyrrolidines, such as Pyrrolidine, 1-(N-phenylalanyl)-, are critical to their biological activity. While a definitive crystal structure for Pyrrolidine, 1-(N-phenylalanyl)- is not publicly available, this guide provides a comprehensive overview of the principles and methodologies required for its structural elucidation via single-crystal X-ray diffraction. The protocols outlined herein are based on established techniques for the analysis of small organic molecules and are intended to serve as a detailed resource for researchers undertaking similar crystallographic studies.

Introduction to Pyrrolidine, 1-(N-phenylalanyl)-

Pyrrolidine, 1-(N-phenylalanyl)- is a derivative of pyrrolidine, a five-membered saturated heterocycle, and the amino acid phenylalanine.[1] This combination imparts specific chemical properties and potential biological activities, making it a compound of interest in drug discovery. The pyrrolidine moiety is present in a wide range of biologically active compounds, including antimicrobial and neuroprotective agents.[1][2] The three-dimensional arrangement of the phenyl and pyrrolidine groups is crucial for its interaction with biological targets, underscoring the importance of crystal structure analysis.

Molecular and Chemical Properties:

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | PubChem[4] |

| Molecular Formula | C13H18N2O | PubChem[4] |

| Molecular Weight | 218.29 g/mol | PubChem[4] |

| CAS Number | 56414-89-2 | Smolecule[1] |

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of Pyrrolidine, 1-(N-phenylalanyl)- can be achieved through various organic synthesis routes, including direct amination or multi-step synthesis involving protecting groups.[1] Once the pure compound is obtained, the critical step of growing high-quality single crystals is undertaken. The choice of crystallization method is crucial and often requires empirical screening of various solvents and conditions.[5]

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the solute concentration, leading to crystal formation.[6]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6][7]

-

Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Slow diffusion at the interface of the two solvents can lead to the growth of crystals.[6]

-

Thermal Control (Cooling): A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can result in the formation of well-ordered crystals.[7][8]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 30-300 microns in size) is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[9] The crystal is then cooled, usually to 100 K, to minimize thermal vibrations of the atoms.

The fundamental principle of X-ray diffraction is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d).[10] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible lattice planes to the beam.[9] The diffracted X-rays are recorded by a detector, generating a diffraction pattern of spots of varying intensities.[11]

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection indices (hkl) and their corresponding intensities, is then processed.

Key steps in structure solution and refinement include:

-

Indexing and Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.[11]

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves are not directly measured. Methods like direct methods or Patterson methods are used to obtain initial phase estimates and generate an initial electron density map.[12]

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The initial model is refined using a least-squares method to improve the fit between the observed diffraction data and the data calculated from the model.[12][13] This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factor amplitudes.[12] The quality of the final refined structure is assessed by various metrics, including the R-factor.

Data Presentation: Exemplary Crystallographic Data

While specific crystallographic data for Pyrrolidine, 1-(N-phenylalanyl)- is not available, the following table provides an example of the type of quantitative data that would be obtained from a successful crystal structure analysis of a similar organic molecule.

| Parameter | Exemplary Value | Description |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group defines the symmetry operations of the crystal. |

| Unit Cell Dimensions | ||

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.8 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.2 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 90 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1236.48 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.178 | The calculated density of the crystal. |

| Absorption Coefficient (mm⁻¹) | 0.08 | A measure of how much the X-rays are absorbed by the crystal. |

| F(000) | 472 | The total number of electrons in the unit cell. |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 | The dimensions of the crystal used for data collection. |

| Theta range for data collection (°) | 2.5 to 27.5 | The range of diffraction angles measured. |

| Reflections collected | 10500 | The total number of diffraction spots measured. |

| Independent reflections | 2800 | The number of unique diffraction spots. |

| R-factor | 0.045 | A measure of the agreement between the experimental and calculated data. |

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as a structured workflow, from sample preparation to the final structural analysis.

Conclusion

The determination of the three-dimensional structure of Pyrrolidine, 1-(N-phenylalanyl)- is a critical step in understanding its structure-activity relationship and for rational drug design. Although a solved crystal structure is not currently in the public domain, this technical guide provides researchers with the necessary theoretical background and detailed experimental protocols to undertake such an analysis. The successful application of these crystallographic techniques will undoubtedly provide invaluable insights into the molecular architecture of this and other promising pyrrolidine-based compounds.

References

- 1. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine, 1-(N-phenylalanyl)- | C13H18N2O | CID 7020797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. portlandpress.com [portlandpress.com]

- 12. fiveable.me [fiveable.me]

- 13. books.rsc.org [books.rsc.org]

Putative Mechanism of Action of Pyrrolidine, 1-(N-phenylalanyl)-: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the biological activity of Pyrrolidine, 1-(N-phenylalanyl)- (also known as H-Phe-pyrrolidide) is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-documented activities of structurally related pyrrolidine derivatives and phenylalanine-containing compounds. The quantitative data, experimental protocols, and signaling pathways described herein are representative examples from studies on analogous compounds and should be considered illustrative of potential activities rather than confirmed data for Pyrrolidine, 1-(N-phenylalanyl)-.

Introduction

Pyrrolidine, 1-(N-phenylalanyl)- is a chemical entity that combines the structural features of a pyrrolidine ring and the amino acid phenylalanine. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures.[1] The phenylalanine moiety provides a hydrophobic and aromatic functional group that can engage in various biological interactions. This unique combination suggests that Pyrrolidine, 1-(N-phenylalanyl)- may exhibit a range of pharmacological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects, which are commonly associated with pyrrolidine derivatives.[2] This technical guide will explore the potential mechanisms of action of Pyrrolidine, 1-(N-phenylalanyl)- by examining the established biological activities of its constituent chemical motifs.

Putative Anticancer Activity

The pyrrolidine ring is a common feature in many potent anticancer agents.[3] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The phenylalanine component can also contribute to anticancer activity, as some cancer cells exhibit increased uptake of amino acids to fuel their rapid growth.

Data Presentation: Anticancer Activity of Representative Pyrrolidine Derivatives

The following table summarizes the cytotoxic activity of various pyrrolidine derivatives against different cancer cell lines. This data is presented to illustrate the potential potency of this class of compounds.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione Hybrids | Pyrazoline Hybrid | MCF-7 (Breast) | Not Specified | [4] |

| Spiro[pyrrolidine-3,3'-oxindoles] | Compound 38i | MCF-7 (Breast) | 3.53 | [1] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | Compound 37e | MCF-7 (Breast) | 17 | [1] |

| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | Compound 37e | HeLa (Cervical) | 19 | [1] |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | Derivative with 4-chlorophenyl moiety | PPC-1 (Prostate) | 2.5 - 20.2 | [5] |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | Derivative with 4-chlorophenyl moiety | IGR39 (Melanoma) | 2.5 - 20.2 | [5] |

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., a pyrrolidine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Mandatory Visualization: Putative Anticancer Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which a pyrrolidine derivative might exert its anticancer effects, for instance, by inhibiting a key kinase involved in cell proliferation.

Caption: Putative inhibition of a pro-proliferative kinase signaling pathway by Pyrrolidine, 1-(N-phenylalanyl)-.

Putative Antimicrobial Activity

Pyrrolidine derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[3] The mechanism of action can vary, from disrupting the bacterial cell membrane to inhibiting essential enzymes. The phenylalanine component could also play a role, as some antimicrobial peptides incorporate this amino acid.

Data Presentation: Antimicrobial Activity of Representative Pyrrolidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against different microbial strains.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione derivative | Compound 5 | Staphylococcus aureus | 32-128 | [6] |

| Pyrrolidine-2,5-dione derivative | Compound 8 | Staphylococcus aureus | 16-64 | [6] |

| Pyrrolidine-2,5-dione derivative | Compound 5 | Candida albicans | 64-128 | [6] |

| Pyrrolidine-2,5-dione derivative | Compound 8 | Candida albicans | 64-256 | [6] |

| Thiazole-based pyrrolidine derivative | Compound 11 | Gram-positive bacteria | Not specified, but active | [7] |

Experimental Protocols: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Microbial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound

-

96-well microplates

-

Spectrophotometer or microplate reader

-

Inoculating loop or sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the 96-well microplate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance at 600 nm.

Mandatory Visualization: Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]

- 3. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

In Silico Prediction of Pyrrolidine, 1-(N-phenylalanyl)- Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for predicting the toxicological profile of Pyrrolidine, 1-(N-phenylalanyl)-, a compound for which limited experimental toxicity data is publicly available. Given the increasing regulatory acceptance and utility of computational methods in early-stage drug development and chemical safety assessment, this document provides a framework for leveraging existing data on analogous structures and employing various predictive models.[1][2][3][4] The methodologies detailed herein are designed to enable a preliminary risk assessment, guide subsequent in vitro or in vivo testing, and support the principles of reducing, refining, and replacing animal testing (the 3Rs). The core of this guide focuses on a read-across approach, supported by Quantitative Structure-Activity Relationship (QSAR) modeling and physicochemical property analysis.

Introduction

Pyrrolidine, 1-(N-phenylalanyl)- is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is a common scaffold in medicinal chemistry.[5][6] The pyrrolidine ring's stereochemistry and its ability to be functionalized make it a versatile building block in drug discovery.[5][6] While many pyrrolidine derivatives have been explored for their therapeutic potential, a thorough toxicological assessment of each new analogue is imperative.[7][8] In the absence of experimental data for Pyrrolidine, 1-(N-phenylalanyl)-, in silico toxicology offers a powerful first step to estimate its potential hazards.[1][2][9] Computational methods can predict toxicity even before a chemical is synthesized, thereby reducing costs and minimizing late-stage failures in drug development.[1][2]

This guide will detail the necessary steps to build a toxicological profile for Pyrrolidine, 1-(N-phenylalanyl)- using computational tools.

Physicochemical and Structural Analysis

A foundational step in any in silico toxicity assessment is the characterization of the molecule's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME), and thus its potential toxicity.

Table 1: Computed Physicochemical Properties for Pyrrolidine, 1-(N-phenylalanyl)-

| Property | Value | Source |

| Molecular Formula | C13H18N2O | PubChem |

| Molecular Weight | 218.29 g/mol | [10] |

| XLogP3 | 1.3 | [10] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 46.3 Ų | [10] |

These properties can be compared against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of its potential bioavailability.[11]

In Silico Toxicity Prediction: A Methodological Workflow

The prediction of toxicity for a novel compound like Pyrrolidine, 1-(N-phenylalanyl)- involves a multi-faceted approach, integrating data from various sources and computational models.[1][3]

Experimental Protocol: In Silico Toxicity Assessment

Objective: To predict the potential toxicity of Pyrrolidine, 1-(N-phenylalanyl)- using a combination of read-across, QSAR, and expert systems.

Methodology:

-

Structural Analogue Identification:

-

Conduct a similarity search in chemical databases (e.g., PubChem, ChEMBL) to identify compounds with high structural similarity to Pyrrolidine, 1-(N-phenylalanyl)-.

-

Prioritize analogues based on shared core scaffolds (pyrrolidine) and key functional groups (N-phenylalanyl moiety).

-

The parent compound, pyrrolidine, will be a primary reference.

-

-

Data Compilation for Analogues:

-

Gather all available experimental toxicity data for the identified analogues. This includes acute toxicity (e.g., LD50), genotoxicity (e.g., Ames test), carcinogenicity, reproductive toxicity, and specific organ toxicity.

-

Compile data from sources such as the Chemical Effects in Biological Systems (CEBS) database, the Carcinogenic Potency Database (CPDB), and regulatory agency databases (e.g., ECHA).[12]

-

-

Read-Across Analysis:

-

Categorize the identified analogues based on structural, physicochemical, and potential metabolic similarities to the target compound.[3]

-

Evaluate the consistency of the toxicological data within the analogue group.

-

Extrapolate the toxicological profile of Pyrrolidine, 1-(N-phenylalanyl)- from the known toxicity of the closest analogues. This involves a "guilt-by-association" principle, assuming similar structures will have similar biological activities.

-

-

QSAR Modeling:

-

Utilize a battery of validated QSAR models to predict various toxicity endpoints. QSAR models are mathematical relationships that correlate a chemical's structure with its biological activity.[4]

-

Select models with well-defined applicability domains that include the chemical space of the target compound.[4][9]

-

Endpoints to be modeled should include:

-

Mutagenicity (e.g., Ames test prediction)

-

Carcinogenicity

-

Hepatotoxicity

-

Cardiotoxicity (e.g., hERG inhibition)

-

Skin sensitization

-

-

Software tools such as those developed by MultiCASE, or integrated platforms like the OECD QSAR Toolbox, can be employed.[12][13]

-

-

Expert System Evaluation:

-

Data Integration and Reporting:

-

Synthesize the results from the read-across analysis, QSAR models, and expert systems.

-

Clearly document the evidence for each predicted endpoint, including the strength of the evidence and any conflicting data.

-

Generate a comprehensive toxicity profile report.

-

Workflow and Relationship Diagrams

Caption: General workflow for in silico toxicity prediction.

Caption: Conceptual diagram of the read-across approach.

Predicted Toxicological Profile

Based on the proposed in silico workflow, a predicted toxicological profile can be constructed. This section summarizes the likely hazards based on the known toxicity of the parent compound, pyrrolidine, and the general findings for some pyrrolidine derivatives.

Toxicity of the Parent Scaffold: Pyrrolidine

Pyrrolidine itself is a hazardous substance. Understanding its toxicity is crucial for a read-across assessment.

Table 2: Summary of Known Hazards for Pyrrolidine

| Hazard Type | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed or inhaled. Causes headaches, nausea, and vomiting. | [14][15][16] |

| Local Effects | Causes severe skin and eye burns. Irritating to the respiratory tract. | [14][16][17] |

| Systemic Effects | High concentrations may affect the nervous system and cause anemia. | [14] |

| Physical Hazards | Highly flammable liquid and vapor. Containers may explode in a fire. | [14][15] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | [15] |

The N-phenylalanyl substitution will significantly alter the physicochemical properties of the pyrrolidine core, likely reducing its volatility and potentially altering its metabolic pathways and targets. However, the potential for skin and eye irritation should be considered as a starting point.

Predicted Endpoints for Pyrrolidine, 1-(N-phenylalanyl)-

The following table summarizes the types of results that would be generated from the in silico protocol. The "Predicted Outcome" column is a hypothetical placeholder based on studies of other complex pyrrolidine derivatives, which have often shown a lack of specific toxicities like mutagenicity.[18]

Table 3: Summary of Predicted Toxicity Endpoints

| Endpoint | In Silico Method | Predicted Outcome (Hypothetical) | Rationale / Comments |

| Mutagenicity (Ames) | QSAR, Expert System | Negative | Many complex pyrrolidine derivatives lack structural alerts for mutagenicity.[18] |

| hERG Inhibition | QSAR | Negative / Low Risk | Based on predictive studies of other novel pyrrolidine derivatives.[18] |

| Hepatotoxicity | QSAR, Read-Across | Possible / Uncertain | The addition of the phenylalanyl group introduces a site for metabolism, which could potentially lead to reactive metabolites. This requires further investigation. |

| Skin Sensitization | QSAR, Read-Across | Possible / Low Risk | While the parent amine is an irritant, the amide linkage may reduce this potential. Some pyrrolidine derivatives show no skin sensitization.[18] |

| Carcinogenicity | QSAR, Read-Across | Unlikely | Based on the negative carcinogenicity data for the parent pyrrolidine scaffold and the lack of strong structural alerts.[15] |

| Developmental Toxicity | QSAR | Insufficient Data | Reliable QSAR models for developmental toxicity are challenging to build due to the complexity of the endpoint.[19] |

Potential Signaling Pathway Perturbation

While specific pathway interactions for Pyrrolidine, 1-(N-phenylalanyl)- are unknown, related structures are often designed to interact with specific biological targets. For instance, various pyrrolidine derivatives have been developed as inhibitors of enzymes or modulators of receptors.[8][20][21] An in silico analysis could involve docking the compound against a panel of common off-target proteins known to be involved in adverse drug reactions.

Caption: Hypothetical off-target signaling pathway perturbation.

Conclusion and Recommendations

This guide provides a framework for the in silico prediction of toxicity for Pyrrolidine, 1-(N-phenylalanyl)-. The primary approach relies on a combination of read-across from structurally similar compounds, particularly the parent pyrrolidine scaffold, and the application of various QSAR and expert system models.

Key Predictions & Recommendations:

-

Based on the pyrrolidine core, a baseline potential for skin and eye irritation should be assumed until proven otherwise.

-

In silico models for mutagenicity and hERG inhibition are likely to predict a low risk for this compound, a common finding for other complex pyrrolidine derivatives.[18]

-

Endpoints such as hepatotoxicity and developmental toxicity are associated with higher uncertainty in in silico predictions and would require dedicated in vitro assays for a conclusive assessment.

-

It is recommended that the initial experimental testing prioritizes Ames mutagenicity and cytotoxicity assays, followed by an assessment of skin/eye irritation potential.

The methodologies outlined here represent a crucial first step in the safety assessment of new chemical entities, enabling informed decision-making and resource allocation for subsequent, targeted experimental studies.

References

- 1. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 3. In Silico Toxicology – Non-Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine, 1-(N-phenylalanyl)- | C13H18N2O | CID 7020797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. m.youtube.com [m.youtube.com]

- 14. nj.gov [nj.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. cpachem.com [cpachem.com]

- 18. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility studies of 1-(N-phenylalanyl)pyrrolidine in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-(N-phenylalanyl)pyrrolidine, a compound of interest in pharmaceutical research. The document summarizes available solubility data, outlines standard experimental protocols for solubility determination, and presents a visual workflow for these studies. This information is intended to support researchers and professionals in drug development in designing and interpreting solubility experiments for this and similar molecules.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development.[1] The following table summarizes the available quantitative and qualitative solubility data for 1-(N-phenylalanyl)pyrrolidine in various solvents. It is important to note that the data is aggregated from publicly available sources and may contain inconsistencies.

| Solvent | Temperature | Solubility | Data Type | Source |

| Water | 64 °F (~18 °C) | ≥ 100 mg/mL | Quantitative | [2] |

| Water | 25 °C | 249,000 mg/L (249 mg/mL) | Quantitative | [2] |

| Water | 25 °C | 25.0 g / 100 mL (250 mg/mL) | Quantitative | [2] |

| Water | 50 °C | 39.1 g / 100 mL (391 mg/mL) | Quantitative | [2] |

| Water | 75 °C | 54.4 g / 100 mL (544 mg/mL) | Quantitative | [2] |

| Water | 100 °C | 67.2 g / 100 mL (672 mg/mL) | Quantitative | [2] |

| Absolute Alcohol | Not Specified | ~0.06 g / 100 g (~0.6 mg/g) | Semi-Quantitative | [2] |

| Pyridine | Not Specified | Soluble in 164 parts | Semi-Quantitative | [2] |

| Ethanol | Not Specified | Insoluble / Slightly Soluble | Qualitative | [2] |

| Ethyl Ether | Not Specified | Insoluble / Almost Insoluble | Qualitative | [2] |

| Acetone | Not Specified | Slightly Soluble | Qualitative | [2] |

Note: Discrepancies exist in the reported solubility in ethanol and ethyl ether. Further experimental verification is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable preclinical data. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[3] The following is a generalized protocol that can be adapted for 1-(N-phenylalanyl)pyrrolidine.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent system for a sufficient period to achieve a saturated solution. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.[4]

Materials and Equipment

-

1-(N-phenylalanyl)pyrrolidine (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control[4]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)[3]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)[5][6]

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 1-(N-phenylalanyl)pyrrolidine to a glass vial. The excess solid ensures that the resulting solution is saturated.[3]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[4]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.[3]

-

Quantification:

-

HPLC/UV-Vis: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.[3][5] Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of 1-(N-phenylalanyl)pyrrolidine.[5]

-

Gravimetric Method: Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.[6] Evaporate the solvent to dryness and weigh the remaining solid residue. The difference in weight gives the amount of dissolved solute.[6]

-

-

Calculation: Calculate the solubility of 1-(N-phenylalanyl)pyrrolidine in the solvent, expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of a typical solubility determination experiment using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Computational Approaches to Solubility Prediction

In addition to experimental determination, computational methods are increasingly used in early drug discovery to predict the aqueous solubility of novel compounds.[8] Machine learning models, such as those utilized by platforms like SolTranNet and Osiris Property Explorer, can provide rapid, in silico estimations of solubility based on the molecular structure.[8][9] These predictive tools can help prioritize compounds for synthesis and experimental testing, thereby conserving resources.[10] While these predictions are valuable for screening, experimental verification of solubility remains essential for lead optimization and formulation development.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. Buy Pyrrolidine, 1-(N-phenylalanyl)- | 56414-89-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. who.int [who.int]

- 5. pharmaguru.co [pharmaguru.co]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. enamine.net [enamine.net]

- 8. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

The Ascent of Pyrrolidine-Based Organocatalysts: A Technical Guide to Their Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, standing alongside biocatalysis and metal catalysis. Within this domain, pyrrolidine-based organocatalysts have carved out a significant niche, offering an efficient, environmentally benign, and often complementary approach to the synthesis of chiral molecules. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable catalysts, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in their synthetic endeavors.

The Dawn of an Era: Proline and the Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The story of pyrrolidine-based organocatalysis begins in the 1970s with the pioneering, albeit initially overlooked, work on the use of the simple amino acid (S)-proline as a chiral catalyst. In a landmark discovery, researchers at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) independently reported the use of (S)-proline to catalyze an intramolecular asymmetric aldol cyclization.[1][2] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, demonstrated the remarkable ability of a small organic molecule to induce high levels of enantioselectivity.[1]

The original HPESW reaction involved the cyclization of an achiral triketone to afford a chiral bicyclic ketol, a valuable intermediate in steroid synthesis, with impressive enantiomeric excess.[1]

Quantitative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 3 | DMF | 100 | 93.4 | [1] |

Experimental Protocol: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Synthesis of (7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

-

Materials: 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, (S)-proline, Dimethylformamide (DMF).

-

Procedure: To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 eq) in DMF is added (S)-proline (0.03 eq). The reaction mixture is stirred at room temperature for 20 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bicyclic ketol.[1]

The Renaissance of Organocatalysis: The List-Barbas Intermolecular Aldol Reaction

For nearly three decades, the potential of proline catalysis lay largely dormant. The renaissance of organocatalysis began in 2000 when Benjamin List, Carlos F. Barbas III, and Richard A. Lerner published their seminal work on the first intermolecular direct asymmetric aldol reaction catalyzed by proline.[3] This breakthrough demonstrated the broader applicability of proline as a catalyst and ignited a surge of research in the field.

The List-Barbas reaction showed that proline could effectively catalyze the reaction between acetone and various aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity.[3]

Quantitative Data for the List-Barbas Intermolecular Aldol Reaction

| Aldehyde | Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| p-Nitrobenzaldehyde | Acetone | (S)-Proline | 20-30 | DMSO | 68 | 76 | [3] |

| Isovaleraldehyde | Acetone | (S)-Proline | 20-30 | DMSO | 97 | 96 | [3] |

| Propionaldehyde | Isobutyraldehyde | (S)-Proline | 20 | CH2Cl2 | 82 | >99 | [4] |

Experimental Protocol: The List-Barbas Intermolecular Aldol Reaction

General Procedure for the Proline-Catalyzed Intermolecular Aldol Reaction

-

Materials: Aldehyde (1.0 eq), Ketone (5-10 eq), (S)-proline (0.2-0.3 eq), Dimethyl sulfoxide (DMSO).

-

Procedure: To a stirred solution of the aldehyde and (S)-proline in DMSO is added the ketone. The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours), monitoring progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[5]

The Rise of a Privileged Scaffold: Diarylprolinol Silyl Ether Catalysts

A major advancement in pyrrolidine-based organocatalysis came in 2005 with the independent development of diarylprolinol silyl ether catalysts by the research groups of Karl Anker Jørgensen and Yujiro Hayashi. These catalysts, often referred to as Hayashi-Jørgensen catalysts, proved to be highly versatile and efficient for a wide range of asymmetric transformations.[6]

These catalysts feature a bulky diarylprolinol scaffold with a silylated hydroxyl group. This structural modification enhances the catalyst's stability and steric influence, leading to excellent levels of stereocontrol in various reactions, including Michael additions and Diels-Alder reactions.[6][7]

Quantitative Data for Asymmetric Reactions Catalyzed by Diarylprolinol Silyl Ethers

Asymmetric Michael Addition of Aldehydes to Nitroolefins

| Aldehyde | Nitroolefin | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| Propanal | trans-β-Nitrostyrene | (S)-2-(Tris(trimethylsilyl)siloxymethyl)pyrrolidine | 10 | CH2Cl2 | 95 | 94:6 | 98 | [8] |

| Pentanal | trans-β-Nitrostyrene | Diarylprolinol silyl ether salt | 3 | Water | 85 | 94:6 | 98 | [8] |

Asymmetric Diels-Alder Reaction

| Dienophile | Diene | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Exo:Endo Ratio | Enantiomeric Excess (ee, % exo) | Reference |

| Cinnamaldehyde | Cyclopentadiene | (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(triethylsilyloxy)methyl]pyrrolidine | 10 | Toluene | 80 | 85:15 | 97 | [7] |

Experimental Protocol: Asymmetric Michael Addition Catalyzed by Diarylprolinol Silyl Ether

General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins

-

Materials: Aldehyde (1.5 eq), Nitroolefin (1.0 eq), Diarylprolinol silyl ether catalyst (0.1 eq), Dichloromethane (CH2Cl2).

-

Procedure: To a solution of the nitroolefin and the diarylprolinol silyl ether catalyst in dichloromethane at room temperature is added the aldehyde. The reaction mixture is stirred until the nitroolefin is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[9]

Mechanistic Insights: The Enamine and Iminium Catalytic Cycles

The remarkable efficacy of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through two primary mechanistic pathways: the enamine cycle and the iminium ion cycle .

The Enamine Catalytic Cycle

In the enamine cycle, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the functionalized product. This cycle is fundamental to reactions such as the proline-catalyzed aldol reaction.[3]

Caption: The Enamine Catalytic Cycle.

The Iminium Ion Catalytic Cycle

Conversely, the iminium ion cycle involves the reaction of the pyrrolidine catalyst with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This iminium ion is more electrophilic than the starting enone or enal, effectively lowering the LUMO (Lowest Unoccupied Molecular Orbital) and activating it towards nucleophilic attack. This pathway is central to conjugate addition reactions, such as the Michael addition.

References

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Pyrrolidine, 1-(N-phenylalanyl)- as a Chiral Organocatalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pyrrolidine, 1-(N-phenylalanyl)-, a proline-derived chiral organocatalyst, in asymmetric synthesis. This document details its application in key organic transformations, provides experimental protocols, and summarizes relevant performance data.

Introduction

Pyrrolidine, 1-(N-phenylalanyl)- is a chiral secondary amine that belongs to the class of proline-based organocatalysts. These catalysts are widely employed in asymmetric synthesis due to their ability to promote the formation of chiral products with high enantioselectivity. The fundamental catalytic cycle for many of these transformations involves the formation of a nucleophilic enamine intermediate from the reaction of the pyrrolidine catalyst with a carbonyl compound (a ketone or aldehyde). This enamine then reacts with an electrophile, followed by hydrolysis to regenerate the catalyst and yield the desired product. This mode of activation is central to a variety of important carbon-carbon bond-forming reactions.

The phenylalanine moiety attached to the pyrrolidine core provides a specific steric and electronic environment that influences the stereochemical outcome of the catalyzed reactions. This allows for the synthesis of enantiomerically enriched molecules, which are of significant interest in the pharmaceutical and fine chemical industries.

Key Applications

Pyrrolidine, 1-(N-phenylalanyl)- and structurally similar catalysts are effective in promoting a range of asymmetric reactions, most notably:

-

Michael Additions: The conjugate addition of nucleophiles, typically from ketones or aldehydes, to α,β-unsaturated compounds like nitroolefins. This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and their derivatives.

-

Aldol Reactions: The reaction between an enolizable carbonyl compound (the nucleophile) and another carbonyl compound (the electrophile) to form a β-hydroxy carbonyl compound. This is a fundamental method for the stereoselective formation of carbon-carbon bonds.

Data Presentation

The following tables summarize representative quantitative data for asymmetric reactions catalyzed by pyrrolidine-based organocatalysts structurally similar to Pyrrolidine, 1-(N-phenylalanyl)-. This data is intended to provide an indication of the expected performance of this class of catalysts.

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | Room Temp. | 24 | >95 | 90:10 | 95 (syn) |

| 2 | 10 | Dichloromethane | 0 | 48 | 92 | 85:15 | 92 (syn) |

| 3 | 20 | Chloroform | Room Temp. | 24 | 98 | 92:8 | 96 (syn) |

| 4 | 10 | Tetrahydrofuran | -10 | 72 | 85 | 88:12 | 90 (syn) |

Data presented is representative of pyrrolidine-based organocatalysts and may not reflect the exact results for Pyrrolidine, 1-(N-phenylalanyl)-.

Table 2: Asymmetric Aldol Reaction of Acetone with Benzaldehyde

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 20 | DMSO | Room Temp. | 48 | 75 | 85 |

| 2 | 10 | NMP | 0 | 72 | 68 | 82 |

| 3 | 20 | DMF | Room Temp. | 48 | 72 | 88 |

| 4 | 30 | Neat | 25 | 96 | 65 | 78 |

Data presented is representative of proline-derived organocatalysts and may not reflect the exact results for Pyrrolidine, 1-(N-phenylalanyl)-.

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol describes a general procedure for the enantioselective Michael addition of a ketone to a nitroolefin catalyzed by a pyrrolidine-based organocatalyst.

Materials:

-

Pyrrolidine, 1-(N-phenylalanyl)- (or similar pyrrolidine-based catalyst)

-

Cyclohexanone (freshly distilled)

-

β-Nitrostyrene

-

Toluene (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add Pyrrolidine, 1-(N-phenylalanyl)- (0.05 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL).

-

Add cyclohexanone (2.5 mmol, 5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add β-nitrostyrene (0.5 mmol, 1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitroketone.

-

Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Asymmetric Aldol Reaction of Acetone with Benzaldehyde

This protocol provides a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

-

Pyrrolidine, 1-(N-phenylalanyl)- (or similar proline-derived catalyst)

-

Acetone (anhydrous)

-

Benzaldehyde (freshly distilled)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a dry reaction flask, dissolve Pyrrolidine, 1-(N-phenylalanyl)- (0.1 mmol, 20 mol%) in anhydrous DMSO (1.0 mL).

-

Add acetone (5.0 mmol, 10 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzaldehyde (0.5 mmol, 1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

After the reaction is complete, add saturated aqueous NH₄Cl solution (5 mL) to quench the reaction.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the β-hydroxy ketone.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mandatory Visualizations

Catalytic Cycle of Asymmetric Michael Addition

The following diagram illustrates the generally accepted catalytic cycle for the Michael addition of a ketone to a nitroolefin catalyzed by a pyrrolidine-based organocatalyst.

Caption: Catalytic cycle for the pyrrolidine-catalyzed asymmetric Michael addition.

Experimental Workflow for Asymmetric Synthesis

The diagram below outlines the typical workflow for performing and analyzing an asymmetric reaction using a chiral organocatalyst.

Application Notes and Protocols for (S)-1-(N-phenylalanyl)pyrrolidine in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(N-phenylalanyl)pyrrolidine and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, particularly in the stereoselective formation of carbon-carbon bonds through Michael addition reactions. These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial intermediates in drug discovery and development. This document provides a comprehensive overview of the application of (S)-1-(N-phenylalanyl)pyrrolidine and related prolinamide catalysts in Michael additions, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams.

Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle

The catalytic activity of pyrrolidine-based organocatalysts, such as (S)-1-(N-phenylalanyl)pyrrolidine, in Michael addition reactions is predicated on their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This activation strategy is a cornerstone of aminocatalysis, enabling the enantioselective addition to Michael acceptors like nitroolefins. The amide functionality of the catalyst can play a crucial role in the catalytic cycle, often acting as a hydrogen-bond donor to activate the Michael acceptor and facilitate the regeneration of the catalyst.

The general mechanism proceeds through the following key steps:

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate.

-

Michael Addition: The enamine attacks the Michael acceptor (e.g., a nitroalkene) in a stereocontrolled fashion. The bulky substituents on the catalyst typically shield one face of the enamine, directing the electrophile to the less hindered face, thus establishing the stereochemistry of the product.

-

Iminium Ion Hydrolysis: The resulting iminium ion is hydrolyzed to release the final product and regenerate the organocatalyst, allowing it to re-enter the catalytic cycle.

Data Presentation: Performance of Prolinamide Catalysts in Michael Additions

The following tables summarize the performance of various prolinamide catalysts, including those structurally similar to (S)-1-(N-phenylalanyl)pyrrolidine, in the Michael addition of ketones and aldehydes to nitroalkenes. The data highlights the high yields and excellent stereoselectivities that can be achieved with this class of organocatalysts.

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Adamantoyl L-prolinamide (10) | Toluene | 24 | 92 | 95:5 | 98 |

| (S)-N-Tritylpyrrolidine-2-carboxamide (10) | CH2Cl2 | 48 | 85 | 80:20 | 95 |

| Pyrrolidine-sulfonamide (20) | Toluene | 12 | 99 | >99:1 | 99 |

Table 2: Asymmetric Michael Addition of Aldehydes to various Nitroolefins

| Aldehyde | Nitroolefin | Catalyst (mol%) | Additive (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Propanal | trans-β-Nitrostyrene | Adamantoyl L-prolinamide (10) | Benzoic Acid (10) | 91 | 90:10 | 97 |

| Isovaleraldehyde | trans-β-Nitrostyrene | Adamantoyl L-prolinamide (10) | Benzoic Acid (10) | 88 | 85:15 | 96 |

| Propanal | 2-(2-Nitrovinyl)furan | Adamantoyl L-prolinamide (10) | Benzoic Acid (10) | 85 | 92:8 | 95 |

| Propanal | 1-Nitro-2-phenylethene | Pyrrolidine-sulfonamide (10) | - | 93 | 92:8 | 99 |

Experimental Protocols

The following is a representative experimental protocol for the asymmetric Michael addition of a ketone to a nitroalkene using a prolinamide catalyst. This protocol is adapted from established procedures for structurally similar catalysts and should be optimized for specific substrates and (S)-1-(N-phenylalanyl)pyrrolidine.

Materials:

-

(S)-1-(N-phenylalanyl)pyrrolidine (or a similar prolinamide catalyst)

-

Michael acceptor (e.g., trans-β-nitrostyrene)

-

Michael donor (e.g., cyclohexanone)

-

Anhydrous solvent (e.g., toluene, CH2Cl2)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the prolinamide catalyst (e.g., 0.02 mmol, 10 mol%).

-

Add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 equivalent).

-

Add the Michael donor (e.g., cyclohexanone, 2.0 mmol, 10 equivalents).

-

Add the anhydrous solvent (e.g., 1.0 mL of toluene).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified product by NMR spectroscopy and determine the diastereomeric ratio.

-

Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key aspects of the prolinamide-catalyzed Michael addition reaction.

Caption: A typical experimental workflow for the organocatalytic Michael addition.

Caption: The enamine-based catalytic cycle for the Michael addition reaction.

Application Notes and Protocols for 1-(N-phenylalanyl)pyrrolidine Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the organocatalyst 1-(N-phenylalanyl)pyrrolidine in key organic transformations. The information is intended to guide researchers in setting up and performing these reactions, with a focus on achieving high yields and stereoselectivities.

Introduction